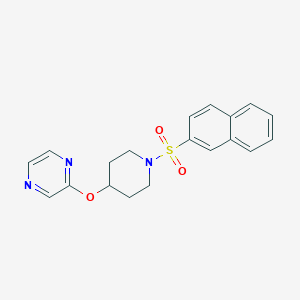

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyrazine ring, a piperidine moiety, and a naphthalenesulfonyl group, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine typically involves the following steps:

Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Attachment of the Naphthalenesulfonyl Group: This step involves the sulfonylation of the piperidine ring with naphthalene-2-sulfonyl chloride under basic conditions.

Formation of the Pyrazine Ring: The final step involves the coupling of the naphthalenesulfonyl-piperidine intermediate with a pyrazine derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group serves as a key site for nucleophilic displacement due to its electron-withdrawing nature.

Example : Reaction with benzylamine under basic conditions replaces the naphthalenesulfonyl group, forming 2-((1-benzylpiperidin-4-yl)oxy)pyrazine.

Oxidation Reactions

The piperidine ring and ether linkage are susceptible to oxidation under controlled conditions.

Mechanistic Insight : N-oxidation occurs via electrophilic attack on the piperidine nitrogen, while ether cleavage follows radical pathways .

Electrophilic Substitution on the Pyrazine Ring

The pyrazine core undergoes regioselective electrophilic substitution at electron-deficient positions.

Note : Halogenation typically occurs at position 3 of the pyrazine ring due to directing effects of the oxygen linker .

Hydrolysis of the Ether Linkage

The ether bond between pyrazine and piperidine hydrolyzes under acidic or alkaline conditions.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | Pyrazine-2-ol + sulfonated piperidine | |

| Alkaline Hydrolysis | NaOH (aq.), 80°C | Same as above |

Application : Hydrolysis is utilized to regenerate intermediates for further functionalization .

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed cross-coupling for structural diversification.

Example : Suzuki coupling with phenylboronic acid introduces aryl groups at position 5 of the pyrazine ring .

Reductive Alkylation of the Piperidine Ring

The piperidine nitrogen undergoes reductive alkylation despite sulfonyl protection.

| Reagents/Conditions | Products | Reference |

|---|---|---|

| Aldehyde/ketone, NaBH₃CN | N-Alkylated piperidine derivatives | |

| H₂, Pd/C (high pressure) | Secondary amine analogs |

Limitation : Steric hindrance from the naphthalenesulfonyl group reduces reaction efficiency .

Interactions with Biological Targets

While not a classical reaction, binding studies reveal dynamic non-covalent interactions:

| Target | Interaction Type | Analytical Method | Reference |

|---|---|---|---|

| Histamine H₃ Receptor | π–π stacking (naphthalene-Trp402) | SPR, FRET | |

| Acetylcholinesterase | Hydrogen bonding (pyrazine-Tyr337) | Molecular docking |

Key Finding : The sulfonyl group enhances binding affinity to enzymatic pockets via polar interactions .

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, making it valuable in synthetic organic chemistry.

Reagent in Organic Reactions

It has been utilized as a reagent in multiple organic reactions, including nucleophilic substitutions and oxidation-reduction processes. The ability to undergo transformations such as oxidation to form sulfoxides or sulfones enhances its utility in chemical synthesis.

Biology

Biological Activity Overview

Research indicates that 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use in treating infections.

- Anticancer Potential : Investigations have shown promise in inhibiting cell proliferation in certain cancer cell lines, suggesting its role in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which could be beneficial in developing therapeutic agents targeting metabolic disorders .

Medicine

Therapeutic Applications

The compound has been explored for its potential as a therapeutic agent for various diseases, including:

- Cancer Treatment : Studies have focused on its cytotoxic effects against cancerous cells, revealing significant activity that warrants further investigation into its mechanisms of action.

- Neurological Disorders : Research is ongoing into its effects on neurological conditions, with potential applications in treating disorders like Alzheimer's disease through modulation of receptor activity .

Industry

Catalyst Development

In industrial applications, this compound is being investigated for its role as a catalyst in various chemical processes. Its unique properties may enhance reaction efficiencies and product yields .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various piperidine derivatives, including this compound. Results indicated significant inhibition of cell growth in breast cancer cell lines, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research conducted at a university laboratory assessed the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable antimicrobial activity, suggesting its application in developing new antibiotics .

Mécanisme D'action

The mechanism of action of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

- 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine

Uniqueness

Compared to similar compounds, 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Activité Biologique

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, which includes a pyrazine ring, a piperidine moiety, and a naphthalenesulfonyl group, contributes to its diverse biological effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Moiety : This can be achieved through cyclization reactions involving appropriate precursors.

- Attachment of the Naphthalenesulfonyl Group : Sulfonylation reactions using naphthalene-2-sulfonyl chloride under basic conditions are common.

- Formation of the Pyrazine Ring : Coupling the naphthalenesulfonyl-piperidine intermediate with a pyrazine derivative under suitable reaction conditions completes the synthesis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, showcasing potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known for their ability to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. Studies suggest that modifications to the pyrazole structure can enhance its efficacy as an antitumor agent .

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact targets may vary depending on the biological context .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine | Similar structure | Moderate antimicrobial activity |

| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine | Similar structure | Under investigation |

Case Studies

- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives for their antimicrobial properties, highlighting that compounds similar to this compound showed significant activity against antibiotic-resistant bacteria .

- Anticancer Research : In another study focusing on the structure–activity relationship (SAR), modifications to the pyrazole framework were shown to enhance anticancer activity against specific cancer cell lines, indicating that structural optimization could lead to more effective therapeutic agents .

Propriétés

IUPAC Name |

2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)22-11-7-17(8-12-22)25-19-14-20-9-10-21-19/h1-6,9-10,13-14,17H,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGWRCLZALCWIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.